molecular formula C24H29NO7S B285281 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 4-methyl-3-[(4-methyl-1-piperidinyl)sulfonyl]benzoate

2-(3,4-Dimethoxyphenyl)-2-oxoethyl 4-methyl-3-[(4-methyl-1-piperidinyl)sulfonyl]benzoate

Cat. No.: B285281
M. Wt: 475.6 g/mol
InChI Key: UBNHLCGFRGYULP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Dimethoxyphenyl)-2-oxoethyl 4-methyl-3-[(4-methyl-1-piperidinyl)sulfonyl]benzoate is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 4-methyl-3-[(4-methyl-1-piperidinyl)sulfonyl]benzoate is not fully understood. However, it has been suggested that the compound exerts its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been suggested that the compound may inhibit the activity of certain enzymes involved in tumor growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. The compound has also been found to inhibit the migration and invasion of cancer cells. In addition, it has been shown to have anti-inflammatory and analgesic effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 4-methyl-3-[(4-methyl-1-piperidinyl)sulfonyl]benzoate in lab experiments is its potential as a novel anticancer agent. However, the compound has limitations in terms of its solubility and stability, which may affect its efficacy and bioavailability.

Future Directions

Future research on 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 4-methyl-3-[(4-methyl-1-piperidinyl)sulfonyl]benzoate could focus on improving its solubility and stability to enhance its efficacy as an anticancer agent. Further studies could also explore the compound's potential as an anti-inflammatory and analgesic agent. In addition, research could investigate the compound's mechanism of action and its interactions with other drugs and compounds.

Synthesis Methods

The synthesis of 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 4-methyl-3-[(4-methyl-1-piperidinyl)sulfonyl]benzoate involves a series of chemical reactions. The first step involves the reaction of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate to form 2-(3,4-dimethoxyphenyl)-2-oxoethyl acetate. This intermediate is then reacted with 4-methyl-3-nitrobenzenesulfonyl chloride to form 2-(3,4-dimethoxyphenyl)-2-oxoethyl 4-methyl-3-nitrobenzenesulfonate. Reduction of the nitro group using palladium on carbon and hydrogen gas results in the formation of 2-(3,4-dimethoxyphenyl)-2-oxoethyl 4-methyl-3-aminobenzenesulfonate. This compound is then reacted with 4-methylpiperidine to form the final product, this compound.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-2-oxoethyl 4-methyl-3-[(4-methyl-1-piperidinyl)sulfonyl]benzoate has been studied for its potential applications in the field of medicine. It has been found to exhibit antitumor activity in vitro and in vivo against various types of cancer cells, including breast, lung, and colon cancer cells. The compound has also been studied for its potential use as an anti-inflammatory and analgesic agent.

Properties

Molecular Formula

C24H29NO7S

Molecular Weight

475.6 g/mol

IUPAC Name

[2-(3,4-dimethoxyphenyl)-2-oxoethyl] 4-methyl-3-(4-methylpiperidin-1-yl)sulfonylbenzoate

InChI

InChI=1S/C24H29NO7S/c1-16-9-11-25(12-10-16)33(28,29)23-14-19(6-5-17(23)2)24(27)32-15-20(26)18-7-8-21(30-3)22(13-18)31-4/h5-8,13-14,16H,9-12,15H2,1-4H3

InChI Key

UBNHLCGFRGYULP-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)OCC(=O)C3=CC(=C(C=C3)OC)OC)C

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)OCC(=O)C3=CC(=C(C=C3)OC)OC)C

Origin of Product

United States

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